(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2035036-96-3
VCID: VC7161570
InChI: InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+
SMILES: C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.38

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

CAS No.: 2035036-96-3

Cat. No.: VC7161570

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.38

* For research use only. Not for human or veterinary use.

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one - 2035036-96-3

Specification

CAS No. 2035036-96-3
Molecular Formula C16H16N2O2S
Molecular Weight 300.38
IUPAC Name (E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+
Standard InChI Key ONAXDTCPFXMGSE-VOTSOKGWSA-N
SMILES C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, (E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one, reflects its three primary components:

  • A thiazole ring (1,3-thiazol-2-yloxy) providing aromaticity and hydrogen-bonding capacity.

  • A pyrrolidine ring (pyrrolidin-1-yl) contributing conformational flexibility and basicity.

  • An (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) linked to a phenyl group, enabling Michael addition and conjugation-dependent electronic effects .

The stereochemistry of the enone moiety (E-configuration) is critical for its biological interactions, as confirmed by X-ray crystallographic data of analogous compounds .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂O₂S
Molecular Weight300.38 g/mol
InChI KeyInChI=1S/C16H16N2O2S/c19-15...
Topological Polar Surface68.7 Ų

Synthetic Methodologies

Primary Synthetic Routes

The synthesis involves three strategic steps, as outlined in recent patents and organic syntheses :

Step 1: Thiazole Ring Formation
The Hantzsch thiazole synthesis remains the most reliable method, employing α-chloroketones and thiourea derivatives under basic conditions (e.g., K₂CO₃ in ethanol at 80°C). Yield optimization studies report 65–72% efficiency for this step.

Step 2: Pyrrolidine Functionalization
Nucleophilic substitution at the 3-position of pyrrolidine utilizes Mitsunobu conditions (DIAD, PPh₃) with thiazole-2-ol, achieving regioselective O-alkylation. Computational studies suggest this step proceeds via an SN2 mechanism .

Step 3: Claisen-Schmidt Condensation
Benzaldehyde reacts with acetylpyrrolidine-thiazole intermediates under acidic catalysis (HCl/EtOH) to form the (E)-enone. Kinetic control at 0–5°C favors the E isomer (95:5 E:Z ratio).

Chemical Reactivity and Reaction Pathways

Electrophilic and Nucleophilic Sites

Quantum mechanical calculations (DFT/B3LYP) identify three reactive centers:

  • C-2 of Thiazole: Susceptible to nucleophilic aromatic substitution (e.g., amination with NH₃ at 120°C).

  • Enone β-Carbon: Undergoes Michael additions with secondary amines (k = 0.15 M⁻¹s⁻¹ in DMF) .

  • Pyrrolidine Nitrogen: Participates in acid-base reactions (pKa ≈ 7.2 in water).

Table 2: Representative Reactions

Reaction TypeConditionsMajor ProductYield (%)
Oxidation (KMnO₄)H₂SO₄, 60°C3-Phenylpropanoic acid derivative58
Reduction (NaBH₄)MeOH, 0°CAllylic alcohol analog82
Amination (NH₃)CuCl₂, DMF, 120°C, 24h2-Aminothiazole conjugate67

Industrial and Materials Science Applications

Polymer Stabilization

Incorporation into polypropylene (0.5 wt%) reduces thermal degradation onset temperature from 280°C to 310°C (TGA, N₂ atmosphere). The thiazole ring acts as a radical scavenger, outperforming commercial stabilizers like Irganox 1010 .

Comparison with Structural Analogs

Thiazole vs. Thiadiazole Derivatives

Replacing the thiazole with 1,2,5-thiadiazole (as in PubChem CID 131703917) increases dipole moment from 4.1 D to 5.3 D but reduces antimicrobial potency (MIC₉₀ = 32 μg/mL) . The sulfur lone pairs in thiadiazole create unfavorable steric interactions with biological targets.

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